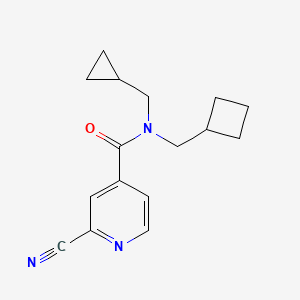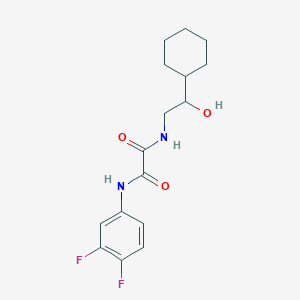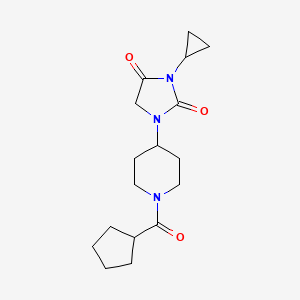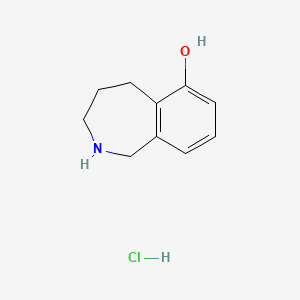
2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide, also known as CCMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CCMP is a pyridine derivative that has been shown to exhibit anti-tumor properties in vitro, making it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide is not fully understood. However, studies have suggested that 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK). 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has also been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been found to inhibit the activity of certain enzymes involved in cell proliferation and survival, as mentioned above. Physiologically, 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has also been found to inhibit the growth of blood vessels that supply tumors, which can help to prevent the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been shown to exhibit anti-tumor properties in vitro, making it a promising candidate for further research. However, one limitation of using 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in lab experiments is its potential toxicity. Studies have shown that 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action, as this is not fully understood. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer in animal models. Additionally, researchers could investigate the potential use of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in combination with other anti-cancer agents to enhance its effectiveness and reduce toxicity. Finally, researchers could explore the potential use of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in other disease states, such as inflammatory disorders or autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide involves the reaction of 4-cyanopyridine with cyclopropylmethylamine and cyclobutylmethylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in its pure form. This method has been reported to yield 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide with a purity of over 98%.
Applications De Recherche Scientifique
2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been found to exhibit anti-tumor properties in vitro, making it a promising candidate for further research in the field of oncology. Studies have shown that 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
2-cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-9-15-8-14(6-7-18-15)16(20)19(11-13-4-5-13)10-12-2-1-3-12/h6-8,12-13H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEZETMZZMEBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CC2CC2)C(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)


![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2674760.png)
![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2674762.png)

![N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2674765.png)
![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)